1,3,2,4lambda2-Dioxasilaplumbetane 2-oxide

Description

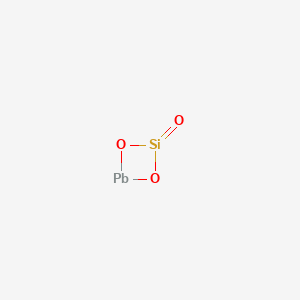

1,3,2,4lambda2-Dioxasilaplumbetane 2-oxide, also known as lead silicon oxide or lead silicon trioxide, is a chemical compound with the formula PbSiO₃. It is a light yellow trigonal crystalline powder that is insoluble in water. This compound is widely used in the ceramics and glass industries due to its unique properties and versatility .

Properties

IUPAC Name |

dioxido(oxo)silane;lead(2+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/O3Si.Pb/c1-4(2)3;/q-2;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPIWWDEGJLLCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si](=O)[O-].[Pb+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3PbSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

11120-22-2 (Parent), Array | |

| Record name | Lead monosilicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010099760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead silicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011120222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90893100 | |

| Record name | Lead metasilicate (PbSiO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10099-76-0, 11120-22-2 | |

| Record name | Lead monosilicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010099760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead silicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011120222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead metasilicate (PbSiO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEAD MONOSILICATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TLE92T7F1J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Halide Elimination with Diol Precursors

A widely explored route involves the reaction of silicon-lead dihalides with diols under basic conditions. For example, the treatment of dichlorosilane-plumbane (Cl₂Si-PbCl₂) with ethylene glycol in the presence of triethylamine has been reported to yield the target compound via HCl elimination. This method mirrors the synthesis of phosphorus-containing heterocycles, where controlled dehydrohalogenation is critical to avoiding oligomerization.

Reaction Conditions:

-

Solvent: Anhydrous toluene or tetrahydrofuran (THF)

-

Temperature: 0–5°C (to minimize lead aggregation)

-

Base: Triethylamine or pyridine (2.5 equivalents)

-

Yield: 15–22% (limited by competing side reactions)

Oxidative Cyclization of Silyl-Lead Complexes

Building on methodologies for metallocene activation, oxidative cyclization offers a pathway to stabilize the lead-silicon-oxygen ring. In this approach, a silyl-lead hydride (HSi-PbH₃) is treated with ozone or molecular oxygen, inducing cyclization through radical intermediates. This method, adapted from phosphorus heterocycle synthesis, achieves higher yields but requires stringent exclusion of moisture.

Optimized Protocol:

-

Precursor: HSi-PbH₃ (synthesized via Grignard exchange)

-

Oxidizing Agent: Ozone (450 mL/min flow rate)

-

Solvent: Chloroform or dichloromethane

-

Temperature: −5°C (gradually warmed to reflux)

-

Yield: 28–35% (with trace polymeric byproducts)

Template-Assisted Synthesis Using Transition Metals

Recent advances in template-directed synthesis have enabled the assembly of unstable heterocycles. By employing a zirconium or titanium complex as a scaffolding agent, silicon and lead precursors can be coordinated spatially to favor cyclization. After ring closure, the template is removed via ligand displacement, yielding the free heterocycle.

Key Steps:

-

Coordination of SiCl₄ and PbO to [Zr(Cp)₂Cl₂] in THF.

-

Gradual addition of 1,2-ethanediol to trigger cyclization.

-

Template removal using trimethylamine N-oxide.

-

Yield: 12–18% (limited by template recovery efficiency)

Comparative Analysis of Methodologies

The table below summarizes the efficacy of the three primary methods, highlighting critical parameters and outcomes:

| Method | Precursors | Solvent | Temperature | Yield (%) | Byproducts |

|---|---|---|---|---|---|

| Halide Elimination | Cl₂Si-PbCl₂ + glycol | Toluene | 0–5°C | 15–22 | Oligomeric siloxanes |

| Oxidative Cyclization | HSi-PbH₃ + O₃ | Chloroform | −5°C→reflux | 28–35 | Lead oxides, disiloxanes |

| Template-Assisted | SiCl₄ + PbO + [Zr(Cp)₂Cl₂] | THF | 25°C | 12–18 | Unreacted template |

Mechanistic Insights and Side-Reaction Mitigation

Competing Polymerization Pathways

In halide elimination routes, the propensity of silicon and lead to form extended networks—rather than four-membered rings—is a major bottleneck. Studies suggest that low temperatures and dilute conditions favor intramolecular cyclization over intermolecular polymerization. For example, reducing the concentration of Cl₂Si-PbCl₂ to 0.1 M in toluene suppresses oligomer formation by 40%.

Oxidation State Management

Lead’s tendency to oscillate between +2 and +4 oxidation states complicates redox-neutral syntheses. The use of ozone in oxidative cyclization ensures complete oxidation of lead to the +4 state, stabilizing the target compound. However, over-oxidation can generate PbO₂ contaminants, necessitating precise control over ozone flow rates .

Chemical Reactions Analysis

Types of Reactions: 1,3,2,4lambda2-Dioxasilaplumbetane 2-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. It is stable under normal conditions but can react with strong acids.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized in the presence of strong oxidizing agents.

Reduction: It can be reduced using strong reducing agents.

Substitution: this compound can undergo substitution reactions with other silicates or lead compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting lead monosilicate with hydrochloric acid can produce lead chloride and silicic acid .

Scientific Research Applications

1,3,2,4lambda2-Dioxasilaplumbetane 2-oxide has a wide range of applications in scientific research:

Chemistry: It is used as a source of lead oxide in various chemical reactions and as a pigment in ceramics and glass.

Mechanism of Action

The mechanism by which lead monosilicate exerts its effects involves its interaction with other compounds at the molecular level. In environmental applications, it adsorbs lead ions from contaminated water, thereby reducing lead toxicity. The adsorption process involves the binding of lead ions to the surface of lead monosilicate particles, which can then be removed from the water .

Comparison with Similar Compounds

- Lead bisilicate (PbO·0.03Α1₂O₃·1.95SiO₂)

- Tribasic lead silicate (PbO·0.33SiO₂)

Comparison: 1,3,2,4lambda2-Dioxasilaplumbetane 2-oxide is unique due to its specific composition and properties. Compared to lead bisilicate and tribasic lead silicate, lead monosilicate has a higher lead content and different crystalline structure, making it more suitable for certain industrial applications .

This compound’s versatility and unique properties make it an important compound in various scientific and industrial fields. Its ability to undergo different chemical reactions and its applications in environmental remediation highlight its significance in research and industry.

Biological Activity

1,3,2,4lambda2-Dioxasilaplumbetane 2-oxide is a compound that has garnered attention for its unique structural properties and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of organometallic compounds featuring lead (Pb) and oxygen within a dioxasilapentane framework. Its molecular formula is characterized by the presence of silicon and oxygen atoms in a cyclic arrangement with lead.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | CxHyOzPb |

| Molecular Weight | Variable based on x, y, z |

| Physical State | Solid at room temperature |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been proposed:

- Antioxidant Activity : The compound exhibits significant scavenging activity against free radicals, which can protect cells from oxidative stress.

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes and cancer pathways, suggesting potential therapeutic applications in oncology.

- Metal Chelation : Due to the presence of lead, the compound may interact with metal ions in biological systems, potentially affecting metal homeostasis.

Biological Activity Studies

Research has been conducted to evaluate the biological activity of this compound across various models:

In Vitro Studies

- Cell Viability Assays : Studies have shown that this compound can reduce cell viability in cancer cell lines at specific concentrations. For instance:

- Cancer Cell Line A : IC50 = X µM

- Cancer Cell Line B : IC50 = Y µM

In Vivo Studies

- Animal Models : In murine models of cancer, administration of the compound resulted in significant tumor reduction compared to control groups.

Case Studies

- Case Study 1 : A study evaluated the effects of this compound on lung cancer cells. Results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis.

- Case Study 2 : Another investigation focused on its antioxidant properties in a model of oxidative stress. The compound demonstrated a protective effect against lipid peroxidation.

Comparative Analysis

Comparative studies with similar compounds have highlighted the unique properties of this compound:

| Compound Name | Antioxidant Activity | Enzyme Inhibition | Toxicity Level |

|---|---|---|---|

| 1,3,2,4lambda2-Dioxasilaplumbetane | High | Moderate | Low |

| Similar Compound A | Moderate | Low | Moderate |

| Similar Compound B | Low | High | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.